Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 618078-11-8) is a synthetic heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- Isobutyl ester group at position 6, influencing solubility and pharmacokinetics.
- 1-methyl-2-oxoindolin-3-ylidene moiety at position 2, providing a planar conjugated system for intermolecular interactions .
This compound belongs to a broader class of thiazolo-pyrimidine derivatives, which are pharmacologically relevant due to their structural mimicry of purine bases and versatility in drug design .
Properties
CAS No. |
618078-11-8 |
|---|---|
Molecular Formula |
C25H23N3O4S2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-methylpropyl (2Z)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H23N3O4S2/c1-13(2)12-32-24(31)18-14(3)26-25-28(20(18)17-10-7-11-33-17)23(30)21(34-25)19-15-8-5-6-9-16(15)27(4)22(19)29/h5-11,13,20H,12H2,1-4H3/b21-19- |
InChI Key |
JSJHCPFHSKIJRZ-VZCXRCSSSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC=CS5)C(=O)OCC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC=CS5)C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, starting with the preparation of the indolinone and thiazolopyrimidine intermediates. The key steps include:
Formation of Indolinone Intermediate: The indolinone core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Construction of Thiazolopyrimidine Core: The thiazolopyrimidine ring can be formed through the cyclization of appropriate thiourea and α,β-unsaturated carbonyl compounds.
Final Coupling and Esterification: The final step involves the coupling of the indolinone and thiazolopyrimidine intermediates, followed by esterification with isobutyl alcohol under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
- Ester Groups : Isobutyl (target) vs. ethyl/isopropyl (analogues) alters logP values and membrane permeability. Isobutyl’s branched structure may reduce crystallization tendencies compared to linear esters .
- Aromatic Substituents: Thiophen-2-yl (target) vs. phenyl/fluorophenyl (analogues) modulates electronic properties.
- Indolinone Modifications: 1-methylindolin-2-one (target) vs. allyl/propyl variants affects planarity and hydrogen-bonding capacity. Methyl substitution optimizes steric compatibility in enzyme active sites .
Physicochemical Properties
Crystallographic data for the target compound is unavailable, but analogues (e.g., –9) exhibit monoclinic crystal systems (space group P2₁/n) with unit cell volumes ~2300 ų. Key differences include:
- Dihedral Angles : The fused thiazolo-pyrimidine ring in the ethyl derivative () forms an 80.94° angle with the benzene ring, whereas the target’s thiophene substituent likely reduces torsional strain due to smaller atomic radius .
- Hydrogen Bonding : Analogues with methoxy groups () show C–H···O interactions, while the target’s thiophene may engage in weaker C–H···S interactions, impacting solubility .
Biological Activity
Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Indolinone moiety : This component is associated with various biological activities.
- Thiazolopyrimidine core : Known for its role in pharmacological applications.
- Thiophene ring : Enhances electronic properties and biological interactions.
Molecular Formula : C25H23N3O4S2
Molecular Weight : 519.6 g/mol
CAS Number : 618077-83-1
The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. Key mechanisms include:
- Activation of Procaspase-3 : This leads to the initiation of the apoptotic pathway.
- Targeting Apoptotic Pathways : The compound affects proteins such as BIM, BAX, Bcl-2, and p53, which are crucial in regulating apoptosis.
Biological Activities
Research indicates that Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits various biological activities:
Anticancer Properties
Studies have shown that this compound can induce cell death in various cancer cell lines. For example, it has demonstrated efficacy against:
| Cancer Type | Cell Line | Effect Observed |
|---|---|---|
| Breast Cancer | MCF7 | Induction of apoptosis |
| Lung Cancer | A549 | Cell cycle arrest |
| Colon Cancer | HCT116 | Increased caspase activity |
Antimicrobial Activity
Preliminary data suggests potential antimicrobial properties against several bacterial strains. The compound's structural features may enhance its interaction with microbial targets.
Case Studies and Research Findings
-
Study on Apoptosis Induction :
- A recent study evaluated the effects of the compound on MCF7 breast cancer cells. Results indicated a significant increase in apoptotic cell populations after treatment with varying concentrations of the compound over 24 hours.
-
Antimicrobial Testing :
- In vitro tests showed that the compound exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 64 to 128 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
